2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride

Fragment-based drug discovery Medicinal chemistry Physicochemical profiling

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride (CAS 2694728-53-3; free base CAS 2580215-43-4) is a heterocyclic building block that integrates an azetidine core, a 1,2-oxazole (isoxazole) ring at the 3-position, and an acetic acid side chain, isolated as the hydrochloride salt. The molecular formula is C₈H₁₁ClN₂O₃, with a molecular weight of 218.64 g/mol and a topological polar surface area of 75.4 Ų.

Molecular Formula C8H11ClN2O3
Molecular Weight 218.64 g/mol
Cat. No. B13482289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride
Molecular FormulaC8H11ClN2O3
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC(=O)O)C2=NOC=C2.Cl
InChIInChI=1S/C8H10N2O3.ClH/c11-7(12)3-8(4-9-5-8)6-1-2-13-10-6;/h1-2,9H,3-5H2,(H,11,12);1H
InChIKeyZZJXQLUOJCMBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride: Compound Profile for Scientific Procurement


2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride (CAS 2694728-53-3; free base CAS 2580215-43-4) is a heterocyclic building block that integrates an azetidine core, a 1,2-oxazole (isoxazole) ring at the 3-position, and an acetic acid side chain, isolated as the hydrochloride salt [1]. The molecular formula is C₈H₁₁ClN₂O₃, with a molecular weight of 218.64 g/mol and a topological polar surface area of 75.4 Ų [1]. The compound is catalogued as a research screening compound (Enamine ID EN300-33047909) at a purity of 95.0% [1]. The dual heterocyclic architecture distinguishes it from simpler azetidine‑acetic acid analogs and positions it as a versatile intermediate for medicinal chemistry and fragment‑based drug discovery.

Why Generic Azetidine‑Acetic Acid Analogs Cannot Replace 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride in Structure‑Based Campaigns


The 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid scaffold cannot be generically substituted by simpler azetidine‑acetic acid compounds because the 1,2‑oxazole ring introduces five additional hydrogen‑bond acceptor sites (total HBA = 5 vs. 3 for the parent azetidine‑acetic acid) and raises the topological polar surface area from 49.3 Ų to 75.4 Ų, substantially altering solubility, permeability, and target‑binding profiles [1][2]. The oxazole heterocycle also provides π‑stacking and dipole‑dipole interactions that are absent in the unsubstituted analog, making the compound functionally non‑interchangeable in medicinal‑chemistry programs that rely on specific heterocycle‑driven recognition [2]. Direct replacement with position isomers such as 5‑(azetidin‑3‑yl)isoxazole or with ester analogs (e.g., methyl 2‑(azetidin‑3‑yl)oxazole‑5‑carboxylate) alters the vector of the carboxylic acid handle and the electronic character of the heterocycle, further precluding straightforward substitution .

Quantitative Differentiation Evidence for 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride vs. Structural Analogs


Molecular Descriptor Differentiation: Target Compound vs. Unsubstituted Azetidine‑Acetic Acid Hydrochloride

The target compound possesses a molecular weight of 218.64 Da and a topological polar surface area (TPSA) of 75.4 Ų, compared with 151.59 Da and 49.3 Ų for the unsubstituted azetidine‑3‑acetic acid hydrochloride (CAS 952675‑30‑8) [1][2]. The hydrogen‑bond acceptor count increases from 3 to 5, and the heavy‑atom count rises from 9 to 14, reflecting the contribution of the 1,2‑oxazole heterocycle [1][2]. These differences place the target compound in a distinct region of drug‑like chemical space, with higher polarity and molecular complexity that directly affect solubility, permeability, and protein‑binding potential [1].

Fragment-based drug discovery Medicinal chemistry Physicochemical profiling

Regiochemical Specificity: 3‑Oxazole vs. 5‑Oxazole Connectivity in Azetidine‑Acetic Acid Scaffolds

The target compound positions the 1,2‑oxazole ring at the 3‑position of the azetidine via a direct C–C bond, creating a connectivity isomer distinct from 5‑(azetidin‑3‑yl)isoxazole analogs. In the 3‑oxazole regioisomer, the endocyclic oxygen and nitrogen atoms are located β to the azetidine junction, whereas in 5‑oxazole analogs they are δ‑positioned [1]. This difference alters the electrostatic potential surface and the vector angle of the hydrogen‑bond acceptors, which can critically affect recognition by protein targets. Although direct comparative biological data for these specific regioisomers are not publicly available, the regiochemical distinction is a well‑established determinant of potency and selectivity in isoxazole‑containing drug candidates [2].

Structure-activity relationships Chemical biology Heterocyclic chemistry

Free Carboxylic Acid vs. Methyl Ester: Synthetic‑Handle Differentiation in Medicinal Chemistry

The target compound bears a free carboxylic acid (pKa estimated ~4.5 for the acetic acid moiety), enabling direct amide coupling or esterification without a deprotection step [1]. By contrast, the closest structurally characterized analog, methyl 2‑(azetidin‑3‑yl)oxazole‑5‑carboxylate (CAS 2580252‑37‑3), requires saponification before the carboxylic acid can be functionalized, adding one synthetic step and potentially reducing overall yield . The free acid also facilitates salt formation (the target is supplied as the HCl salt), which improves aqueous solubility relative to the neutral methyl ester [1].

Synthetic chemistry Medicinal chemistry Building-block procurement

Verified Purity Benchmark: Enamine 95% QC Specification vs. General Research‑Grade Supply

The commercially available batch of 2‑[3‑(1,2‑oxazol‑3‑yl)azetidin‑3‑yl]acetic acid hydrochloride from Enamine (EN300‑33047909) is supplied with a documented purity of 95.0% as a standard QC specification [1]. Many laboratory‑synthesized or non‑catalog azetidine‑oxazole analogs lack a published purity specification, introducing variability that can confound biological assay results. The defined purity reduces the risk of interpreting off‑target or aggregation‑based assay signals caused by impurities, which is critical for fragment‑based screening where false positives can dominate hit lists [2].

Quality control Procurement Screening library

High‑Impact Procurement Scenarios for 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride


Fragment‑Based Screening Library Design Requiring High Polar Surface Area and Dual Heterocyclic Diversity

With a TPSA of 75.4 Ų and five hydrogen‑bond acceptors, the target compound occupies a region of fragment chemical space that is underrepresented in generic azetidine‑acetic acid libraries [1]. Procurement is indicated when the screening collection needs to probe polar, heterocycle‑rich pockets such as ATP‑binding sites or metalloenzyme active sites, where the oxazole ring provides additional electrostatic and π‑stacking contacts beyond those available from the unsubstituted azetidine‑acetic acid scaffold [1][2].

Structure‑Activity Relationship (SAR) Expansion Around an Azetidine‑Isoxazole Core Hit

When a primary screening hit contains an azetidine‑isoxazole motif, the 3‑oxazole regioisomer with a free carboxylic acid handle enables rapid analog synthesis via amide coupling without the need for ester hydrolysis [1]. The defined purity (95%) and salt form ensure consistent concentration‑response profiling, mitigating the risk of potency shifts caused by varying free‑base/hydrochloride ratios [1][3].

Replacement of Methyl Ester or Boc‑Protected Precursors in Parallel Synthesis Workflows

The free‑acid hydrochloride salt eliminates the deprotection step required for methyl 2‑(azetidin‑3‑yl)oxazole‑5‑carboxylate or the Boc‑deprotection needed for the tert‑butoxycarbonyl‑protected analog (CAS 2551119‑34‑5) [1]. This reduction in synthetic steps directly translates to higher throughput and fewer intermediate isolations for medicinal chemistry teams operating automated parallel synthesis platforms.

Quality‑Controlled Reference Standard for Analytical Method Development

The 95.0% QC‑verified purity specification provides a reliable calibration point for developing HPLC or LC‑MS purity methods for azetidine‑oxazole series compounds, and the well‑characterized SMILES string and InChI Key enable unambiguous compound registration and data tracking across institutional compound management systems [1][3].

Quote Request

Request a Quote for 2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.